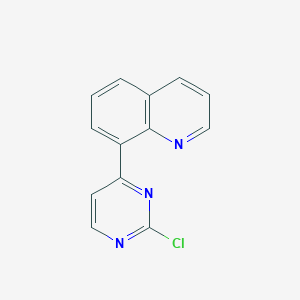
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidin-2-one core structure, which is functionalized with an amino and hydroxypropyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride can be achieved through a multi-step process involving the cyclization of appropriate precursors. One efficient method involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous due to its mild reaction conditions and the absence of metal catalysts.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow microreactor technology. This approach ensures consistent product quality and high yield while minimizing waste and energy consumption. The use of visible light as a catalyst further enhances the sustainability of the process.
化学反应分析
Types of Reactions
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
科学研究应用
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials with specific functional properties.
作用机制
The mechanism of action of (S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxypropyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The pyrrolidin-2-one core structure also plays a crucial role in stabilizing the compound’s conformation and enhancing its binding affinity.
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: The parent compound with a simpler structure.
N-Methylpyrrolidin-2-one: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidin-5-one-2-carboxamide: A compound with a carboxamide group at the 2-position.
Uniqueness
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxypropyl groups. These functional groups confer specific chemical reactivity and biological activity, making it distinct from other pyrrolidin-2-one derivatives. Its ability to form stable hydrochloride salts further enhances its solubility and stability, broadening its range of applications.
属性
分子式 |
C7H15ClN2O2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
(3S)-3-[(2S)-2-amino-3-hydroxypropyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6(4-10)3-5-1-2-9-7(5)11;/h5-6,10H,1-4,8H2,(H,9,11);1H/t5-,6-;/m0./s1 |
InChI 键 |
IOSJWFFRAQMFJP-GEMLJDPKSA-N |
手性 SMILES |
C1CNC(=O)[C@@H]1C[C@@H](CO)N.Cl |
规范 SMILES |
C1CNC(=O)C1CC(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)


![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)







